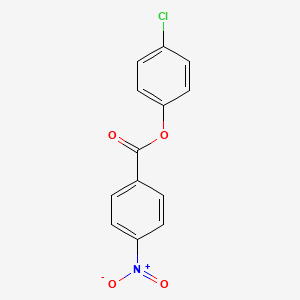

(4-Chlorophenyl) 4-nitrobenzoate

Description

(4-Chlorophenyl) 4-nitrobenzoate is an ester derivative of 4-nitrobenzoic acid, where the 4-chlorophenyl group is esterified to the carboxylate moiety. This compound has been extensively studied for its structural and reactivity properties, particularly in the context of solvolysis mechanisms and stereochemical rearrangements. X-ray crystallographic analysis reveals a non-coplanar arrangement between the 4-chlorophenyl and nitrobenzoate groups, with a dihedral angle of 9.71° . The nitro group is nearly coplanar with its attached benzene ring (dihedral angle: 0.9°), while the ester carbonyl forms a 10.16° angle with the nitrobenzoate ring. These structural features influence intermolecular interactions, such as π-stacking between aromatic rings and weak C–H···O hydrogen bonds, which stabilize the crystal lattice .

Properties

CAS No. |

7511-31-1 |

|---|---|

Molecular Formula |

C13H8ClNO4 |

Molecular Weight |

277.66 g/mol |

IUPAC Name |

(4-chlorophenyl) 4-nitrobenzoate |

InChI |

InChI=1S/C13H8ClNO4/c14-10-3-7-12(8-4-10)19-13(16)9-1-5-11(6-2-9)15(17)18/h1-8H |

InChI Key |

FYLVXSFYEBNIKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves direct esterification between 4-nitrobenzoic acid and 4-chlorophenol under acidic conditions. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction by protonating the carboxylic acid, enhancing electrophilicity for nucleophilic attack by the phenolic oxygen.

Typical Procedure :

-

Equimolar amounts of 4-nitrobenzoic acid and 4-chlorophenol are dissolved in toluene.

-

Catalytic H₂SO₄ (5–10 mol%) is added, and the mixture is refluxed (110–120°C) for 6–12 hours.

-

The reaction is quenched with aqueous NaHCO₃, and the product is extracted with ethyl acetate.

Optimization Insights :

-

Solvent Choice : Toluene outperforms polar solvents (e.g., DMF) by facilitating azeotropic water removal, driving the equilibrium toward ester formation.

-

Catalyst Loading : Excess H₂SO₄ (>15 mol%) leads to side reactions like sulfonation of the aromatic rings.

Yield Data :

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | Toluene | 110 | 8 | 72 |

| p-TsOH | Xylene | 120 | 6 | 68 |

Schotten-Baumann Reaction with Acyl Chlorides

Enhanced Reactivity via Acyl Chloride Intermediates

This two-step approach first converts 4-nitrobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 4-chlorophenol under mild conditions.

Step 1: Acyl Chloride Synthesis

-

Conditions : Reflux in anhydrous dichloromethane (DCM) for 2 hours.

-

Yield : >95% (due to gaseous byproduct removal).

Step 2: Esterification

-

Base : Triethylamine (Et₃N) or pyridine neutralizes HCl, shifting equilibrium.

-

Solvent : DCM or THF at 0–25°C prevents thermal decomposition.

Yield Data :

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Et₃N | DCM | 0 | 2 | 89 |

| Pyridine | THF | 25 | 1.5 | 85 |

Microwave-Assisted Synthesis

Accelerating Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes by enabling rapid, uniform heating. This method is particularly effective for esterification involving thermally stable substrates.

Procedure :

-

4-Nitrobenzoic acid (1 eq), 4-chlorophenol (1.2 eq), and H₂SO₄ (5 mol%) are mixed in toluene.

-

The mixture is irradiated at 150 W and 120°C for 20–30 minutes.

Advantages :

-

Energy Efficiency : 80% reduction in energy consumption compared to conventional heating.

-

Yield Improvement : Reduced side reactions enhance purity.

Comparative Data :

| Method | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 8 h | 72 | 95 |

| Microwave | 0.5 h | 88 | 98 |

Enzymatic Esterification

Green Chemistry Approach

Lipases (e.g., Candida antarctica Lipase B) catalyze esterification in non-aqueous media, offering an eco-friendly alternative to acid catalysis.

Conditions :

-

Solvent : Tert-butanol or ionic liquids.

-

Temperature : 40–50°C.

-

Water Activity : Controlled via molecular sieves.

Performance Metrics :

| Enzyme | Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| CALB | Tert-butanol | 65 | 48 |

| Pseudomonas sp. | [BMIM][BF₄] | 58 | 72 |

Challenges :

-

Substrate inhibition at high phenol concentrations.

-

Enzyme denaturation in polar aprotic solvents.

Industrial-Scale Production

Optimization for Manufacturing

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors replace batch systems to minimize hazards associated with nitro compounds.

Key Modifications :

-

Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse across batches.

-

Solvent Recovery : Distillation units reclaim toluene, reducing waste.

Economic Metrics :

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 10 tons | 50 tons |

| Production Cost | $120/kg | $90/kg |

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl) 4-nitrobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitro group on the benzene ring can be a site for nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products may include substituted derivatives of the original compound.

Reduction: The major product is the corresponding amine derivative.

Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

(4-Chlorophenyl) 4-nitrobenzoate has been studied for its potential therapeutic properties , particularly in the development of anticancer agents. Research indicates that derivatives of nitrobenzoates can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against breast cancer cell lines, suggesting their potential as novel anticancer agents .

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of nitrobenzoate derivatives, this compound was found to inhibit the growth of MCF-7 breast cancer cells with an IC50 value indicating potent inhibitory effects. This suggests that further exploration could lead to the development of effective treatments for breast cancer .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. It has shown promise as an enzyme inhibitor, particularly against cholinesterases, which are relevant in Alzheimer's disease treatment. The inhibition mechanism involves binding to the active sites of these enzymes, thereby blocking their activity .

Enzyme Inhibition Studies:

Research focusing on enzyme inhibition highlighted that compounds with similar structural features significantly inhibited acetylcholinesterase and butyrylcholinesterase with varying IC50 values:

| Compound | IC50 (µM) |

|---|---|

| Nitrobenzoate Derivative A | 10.4 |

| Nitrobenzoate Derivative B | 5.4 |

These findings indicate that structural modifications can enhance enzyme inhibitory activity, providing insights into designing more effective therapeutic agents .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant activity due to its ability to scavenge free radicals. This property may contribute to its protective effects against oxidative stress-related diseases .

Industrial Applications

In addition to its medicinal applications, this compound serves as a crucial starting material in synthesizing various chromone and pyrazole derivatives. These derivatives have been evaluated for their antibacterial efficacy, showcasing the compound's versatility in industrial applications .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl) 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester linkage can undergo hydrolysis under certain conditions. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Isomer: 4-Nitrophenyl 4-Chlorobenzoate

Molecular Formula: C₁₃H₈ClNO₄ (identical to (4-chlorophenyl) 4-nitrobenzoate) Key Differences:

- Substituent positions are reversed: The nitro group is on the phenyl ring, and the chloro group is on the benzoate moiety.

Implications :

| Property | This compound | 4-Nitrophenyl 4-Chlorobenzoate |

|---|---|---|

| Molecular Weight | 277.66 g/mol | 277.66 g/mol |

| Dihedral Angles | 9.71° (chlorophenyl vs. benzoate) | Not reported |

| Key Interactions | π-stacking, C–H···O | Likely similar interactions |

Substituent Position Effects: Chloro vs. Dichlorophenyl Derivatives

Evidence from AQP3 inhibitor studies (DFP00173 vs. DFP00172) shows that 2,6-dichlorophenyl derivatives exhibit higher potency than 4-chlorophenyl analogs due to enhanced charge delocalization and steric effects . Applied to benzoate esters:

- Chloro Position : Para-substitution (as in this compound) provides symmetrical electron withdrawal, whereas ortho/meta positions could distort the aromatic ring’s planarity, affecting reactivity.

Ester Group Variations: Phenyl vs. Alkanolamine Salts

Alkanolamine salts of 4-nitrobenzoic acid (e.g., methylethanolamine 4-nitrobenzoate) demonstrate superior plant regeneration efficacy compared to simple esters .

- Solubility: Alkanolamine salts are more water-soluble due to ionic character, whereas phenyl esters like this compound are lipophilic.

- Applications: Phenyl esters are suited for pharmaceutical synthesis (e.g., prodrugs), while alkanolamine salts find use in agricultural biotechnology.

Functional Group Modifications: Imine-Containing Analogs

The compound (E)-[(4-Chlorophenyl)methylidene]amino 4-nitrobenzoate incorporates an imine group, increasing conjugation and electronic delocalization .

- Reactivity : The imine group may enhance stability toward hydrolysis but reduce electrophilicity at the ester carbonyl.

- Spectroscopic Properties : Extended conjugation could shift UV-Vis absorption maxima compared to the parent ester.

Nitro Position Isomers: 3-Nitro vs. 4-Nitrobenzoates

4-Chloro-3-nitrobenzoic acid derivatives exhibit distinct acidity and reactivity due to the meta-nitro group’s electron-withdrawing effects .

- Acidity : The 3-nitro group reduces the pKa of the carboxylic acid compared to 4-nitrobenzoic acid, influencing esterification kinetics.

- Crystal Packing : Meta substitution may disrupt π-stacking observed in para-nitro analogs, leading to differences in melting points and solubility.

Tables for Comparative Analysis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-chlorophenyl) 4-nitrobenzoate, and how can reaction yields be optimized?

- Methodological Answer : A four-step synthesis is commonly employed:

Aldol condensation : Reacting acetophenone with 4-chlorobenzaldehyde to form (E)-3-(4-chlorophenyl)-1-phenylprop-2-enone (87% yield) .

Reduction : Using NaBH₄ to reduce the ketone to racemic (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-ol (94% yield) .

Chiral resolution : Sharpless epoxidation with D(-)-DIPT and Ti(OiPr)₄ to isolate the (R)-isomer (30% yield) .

Esterification : Reacting the (R)-isomer with 4-nitrobenzoyl chloride in dichloromethane with triethylamine/DMAP (39% yield) .

- Optimization Tips : Use excess acyl chloride, monitor reaction progress via TLC, and employ recrystallization (dichloromethane/pentane) for purity >99% .

Q. Which analytical techniques are critical for characterizing this compound's structure and purity?

- Key Techniques :

- X-ray crystallography : Confirms absolute configuration and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-stacking) .

- Chiral HPLC : Resolves enantiomers and monitors stereochemical integrity during solvolysis studies .

- NMR spectroscopy : Identifies proton environments (e.g., allylic protons at δ 5.5–6.2 ppm) and monitors ester hydrolysis .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound's stability and reactivity?

- Mechanistic Insights :

- Hydrogen bonding : Weak C–H···O bonds (donor-acceptor distance: 3.529 Å) stabilize the crystal packing along the [100] axis .

- π-stacking : Parallel alignment of chlorophenyl and nitrobenzoate moieties (Cg–Cg distance: 3.807 Å) enhances thermal stability .

- Reactivity Implications : Disruption of these interactions (e.g., in solution) may accelerate ester hydrolysis or allylic rearrangements .

Q. What contradictions arise in solvolysis mechanisms of allylic derivatives like this compound, and how can they be resolved?

- Contradictions :

- SN1 vs. SN2 pathways : Early studies suggested dominant SN1 mechanisms, but modern analyses reveal mixed ion-pair dynamics .

- Stereochemical outcomes : Goering’s work (1971) reported partial racemization, while chiral HPLC data show >97% retention of configuration in controlled conditions .

- Resolution Strategies :

- Use laser-flash photolysis to track ion-pair lifetimes.

- Compare kinetic isotope effects (KIEs) to distinguish between stepwise and concerted pathways .

Q. How can computational modeling predict the compound's behavior in non-aqueous solvents?

- Methodology :

DFT calculations : Optimize geometry using B3LYP/6-31G(d) to simulate solvation effects (e.g., dielectric constant of DMSO vs. THF).

MD simulations : Analyze solvent-accessible surface area (SASA) to predict aggregation or degradation tendencies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.